molecular formula C11H15N3 B8628863 3-(1H-indol-3-yl)propane-1,2-diamine CAS No. 53707-84-9

3-(1H-indol-3-yl)propane-1,2-diamine

Cat. No. B8628863
M. Wt: 189.26 g/mol
InChI Key: WOXRSEJZTSQBNQ-UHFFFAOYSA-N
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Patent
US06303610B1

Procedure details

Boron trifluoride etherate (12.3 ml, 0.1 mmole) was added to a tetrahydrofuran (24.4 ml) solution of tryptophan amide (20.3 g, 0.1 mole) at room temperature with stirring. At reflux with constant stirring, borane methylsulfide (32.25 ml, 0.34 mole) was added dropwise. The reaction was heated at reflux with stirring for five hours. A tetrahydrofuran:water mixture (26 ml, 1:1) was carefully added dropwise. A sodium hydroxide solution (160 ml, 5N) was added and the mixture heated at reflux with stirring for sixteen hours.
Quantity
12.3 mL
Type
reactant
Reaction Step One
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
24.4 mL
Type
solvent
Reaction Step One
Quantity
32.25 mL
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
reactant
Reaction Step Three
Name
Quantity
26 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
B(F)(F)F.CCOCC.[NH2:10][C@H:11]([C:22]([NH2:24])=O)[CH2:12][C:13]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[NH:15][CH:14]=1.CSC.B.[OH-].[Na+]>O.O1CCCC1>[NH2:24][CH2:22][CH:11]([NH2:10])[CH2:12][C:13]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[NH:15][CH:14]=1 |f:0.1,3.4,5.6|

Inputs

Step One
Name
Quantity
12.3 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
20.3 g
Type
reactant
Smiles
N[C@@H](CC1=CNC2=CC=CC=C12)C(=O)N
Name
Quantity
24.4 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
32.25 mL
Type
reactant
Smiles
CSC.B
Step Three
Name
Quantity
160 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
26 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
STIRRING
Type
STIRRING
Details
with stirring for five hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
STIRRING
Type
STIRRING
Details
with stirring for sixteen hours

Outcomes

Product
Name
Type
Smiles
NCC(CC1=CNC2=CC=CC=C12)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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